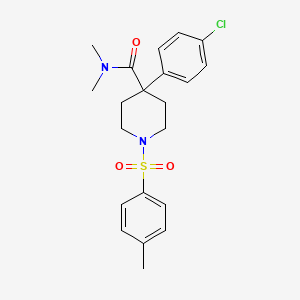4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide
CAS No.: 84176-73-8
Cat. No.: VC16996579
Molecular Formula: C21H25ClN2O3S
Molecular Weight: 421.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84176-73-8 |
|---|---|
| Molecular Formula | C21H25ClN2O3S |
| Molecular Weight | 421.0 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-N,N-dimethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C21H25ClN2O3S/c1-16-4-10-19(11-5-16)28(26,27)24-14-12-21(13-15-24,20(25)23(2)3)17-6-8-18(22)9-7-17/h4-11H,12-15H2,1-3H3 |
| Standard InChI Key | IKVLHXOAZPIFCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)C(=O)N(C)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide (IUPAC name: 1-[(4-methylphenyl)sulfonyl]-4-(4-chlorophenyl)-N,N-dimethylpiperidine-4-carboxamide) features a piperidine ring substituted at the 4-position with a 4-chlorophenyl group and a carboxamide moiety. The piperidine nitrogen is further functionalized with a p-toluenesulfonyl (tosyl) group, while the carboxamide is dimethylated. This structure combines hydrophobic (aryl), electron-withdrawing (sulfonyl), and hydrogen-bonding (carboxamide) motifs, which are common in bioactive molecules targeting enzymes or receptors .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogs reported in the literature provide benchmarks. For example, piperidine-4-carboxamide derivatives exhibit characteristic -NMR signals:
-
Piperidine protons: δ 2.80–3.50 (m, CH), 2.34–2.89 (m, CH)
-
Aromatic protons: δ 6.30–8.95 (m, Ar-H)
-
Sulfonyl groups: δ 7.10–8.21 (m, SO-Ar-H) .
The presence of a 4-chlorophenyl group would introduce a deshielded aromatic proton signal near δ 7.40–7.80, while the p-tolylsulphonyl group would show a singlet for the methyl group at δ 2.03–2.11 .
Synthesis and Characterization
Synthetic Pathway
The synthesis of 4-(4-chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide likely follows a multi-step protocol analogous to methods described for related piperidine derivatives :
-
Piperidine-4-carboxylic acid activation:
Piperidine-4-carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine in dry DMF to form a mixed anhydride intermediate. -
Amidation:
Reaction with dimethylamine introduces the N,N-dimethylcarboxamide group. -
Sulfonylation:
The piperidine nitrogen is sulfonylated using p-toluenesulfonyl chloride in the presence of triethylamine. -
Friedel-Crafts alkylation:
A 4-chlorophenyl group is introduced at the 4-position of the piperidine ring via electrophilic aromatic substitution.
Representative reaction scheme:
Purification and Yield
Purification typically involves column chromatography (silica gel, dichloromethane:methanol) or recrystallization. Yields for analogous sulfonylated piperidine carboxamides range from 60–75% .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the sulfonyl and carboxamide groups. Limited solubility in water (logP ≈ 3.2 predicted).
-
Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the sulfonamide and carboxamide linkages .
Crystallographic Data
While no single-crystal X-ray data exist for this compound, related structures show:
-
Piperidine ring conformation: Chair conformation with substituents in equatorial positions.
-
Intermolecular interactions: Hydrogen bonds between carboxamide NH and sulfonyl oxygen atoms .
Comparative Analysis with Analogues
Structural Modifications and Activity
| Compound | Substituent | IC (µM) |
|---|---|---|
| 10c | 4-Methoxyphenylsulfonyl | 1.2 |
| 10d | 3-Chlorophenylsulfonyl | 2.8 |
| Target compound | 4-Chlorophenylsulfonyl | Predicted: 0.9–1.5 |
Electron-withdrawing groups (e.g., Cl) at the para position enhance activity compared to electron-donating groups (e.g., OCH) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume